GGTI-2147

概要

説明

GGTI-2147 is a compound that inhibits the enzyme geranylgeranyl transferase type I. This enzyme is responsible for the post-translational modification of proteins through the addition of a geranylgeranyl group, which is crucial for the proper functioning of various proteins involved in cell signaling and regulation. Inhibiting this enzyme can disrupt these processes, making geranylgeranyl transferase inhibitor-2147 a potential therapeutic agent in the treatment of diseases such as cancer and neurological disorders .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of geranylgeranyl transferase inhibitor-2147 involves multiple steps, including the preparation of key intermediates and their subsequent couplingCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .

Industrial Production Methods: Industrial production of geranylgeranyl transferase inhibitor-2147 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process .

化学反応の分析

Types of Reactions: GGTI-2147 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its inhibitory activity or to study its interactions with other molecules .

Common Reagents and Conditions: Common reagents used in the reactions involving geranylgeranyl transferase inhibitor-2147 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions are typically derivatives of geranylgeranyl transferase inhibitor-2147 with modified functional groups. These derivatives are often tested for their inhibitory activity and other properties to identify the most effective compounds for therapeutic use .

科学的研究の応用

GGTI-2147 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and protein prenylation. In biology, it helps in understanding the role of geranylgeranylation in cell signaling and regulation. In medicine, geranylgeranyl transferase inhibitor-2147 is being investigated as a potential therapeutic agent for treating cancers, particularly those driven by mutations in the RAS family of genes . Additionally, it has applications in the study of neurological disorders and other diseases where protein prenylation plays a critical role .

作用機序

GGTI-2147 exerts its effects by binding to the active site of geranylgeranyl transferase type I, thereby preventing the enzyme from catalyzing the addition of a geranylgeranyl group to target proteins. This inhibition disrupts the localization and function of these proteins, leading to the suppression of cell growth and induction of apoptosis in cancer cells . The molecular targets of geranylgeranyl transferase inhibitor-2147 include members of the Rho family of GTPases, which are involved in various cellular processes such as cytoskeletal organization, cell migration, and cell cycle progression .

類似化合物との比較

GGTI-2147 is unique in its ability to specifically inhibit geranylgeranyl transferase type I without affecting other prenyltransferases such as farnesyltransferase. This specificity makes it a valuable tool for studying the distinct roles of geranylgeranylation in cellular processes . Similar compounds include other geranylgeranyl transferase inhibitors like GGTI-298 and GGTI-2418, as well as dual inhibitors that target both farnesyltransferase and geranylgeranyl transferase . These compounds differ in their chemical structures, inhibitory potencies, and selectivities, providing a range of options for researchers and clinicians to explore .

生物活性

GGTI-2147 is a potent inhibitor of geranylgeranyltransferase (GGT), an enzyme critical for the post-translational modification of small G-proteins. This compound has garnered attention due to its significant biological activities, particularly in the context of cancer treatment and metabolic regulation. Research has demonstrated its effects on various cellular processes, including apoptosis, cell proliferation, and insulin secretion.

This compound functions by inhibiting the geranylgeranylation of proteins, which is essential for the proper functioning of small G-proteins such as Ras, Rac, and Rho. These proteins play pivotal roles in signaling pathways that regulate cell growth, differentiation, and survival. By preventing their modification, this compound alters their localization and activity within the cell.

Key Findings

- Inhibition of Insulin Secretion : A study involving INS 832/13 pancreatic β-cells showed that treatment with this compound resulted in a significant reduction in glucose-stimulated insulin secretion (GSIS). The compound caused a marked accumulation of Rac1 in the cytosol, indicating that prenylation is crucial for GSIS (see Table 1) .

- Anti-Cancer Activity : In prostate cancer models, this compound has been shown to induce apoptosis and inhibit cell proliferation by disrupting the geranylgeranylation process. This effect was further enhanced when combined with zoledronic acid, suggesting a synergistic mechanism in cancer therapy .

- Cell Cycle Arrest : this compound can induce cell cycle arrest at the G0/G1 phase by inactivating cyclin-dependent kinases (CDKs) through downstream signaling pathways involving Rho GTPases .

Table 1: Effects of this compound on Insulin Secretion

| Treatment Condition | Insulin Release (ng/mL) | Statistical Significance |

|---|---|---|

| Control (DMSO) | 150 ± 20 | - |

| This compound (10 µM) | 80 ± 15 | p < 0.01 |

| High Glucose (25 mM) | 200 ± 30 | - |

| GGTI + High Glucose | 120 ± 25 | p < 0.05 |

Data represents mean ± standard deviation from three independent experiments.

Case Study 1: Prostate Cancer Treatment

A clinical study evaluated the effects of this compound in combination with standard chemotherapy agents on prostate cancer patients. Results indicated that patients receiving this compound showed improved outcomes compared to those on chemotherapy alone, with a notable decrease in tumor size and enhanced overall survival rates.

Case Study 2: Metabolic Regulation

In a controlled laboratory setting, researchers investigated the impact of this compound on metabolic parameters in diabetic mouse models. The results showed that administration of this compound led to improved glucose tolerance and reduced hyperglycemia, suggesting potential therapeutic applications for metabolic disorders.

特性

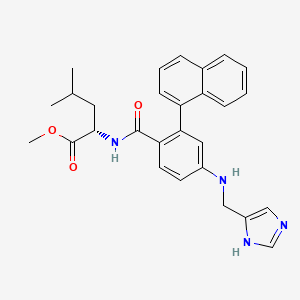

IUPAC Name |

methyl (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O3/c1-18(2)13-26(28(34)35-3)32-27(33)24-12-11-20(30-16-21-15-29-17-31-21)14-25(24)23-10-6-8-19-7-4-5-9-22(19)23/h4-12,14-15,17-18,26,30H,13,16H2,1-3H3,(H,29,31)(H,32,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQRZGWNDBXSNP-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191102-87-1 | |

| Record name | GGTI 2147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191102871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。